2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Descripción
This compound is a triazolopyrimidine-piperazine hybrid featuring a biphenyl-ethanone moiety. Its core structure includes:
- A 1,2,3-triazolo[4,5-d]pyrimidine ring system, known for kinase inhibition and anticancer activity.
- A piperazine linker, which enhances solubility and facilitates interactions with biological targets.
- A biphenyl group at the ethanone position, contributing to hydrophobic interactions and structural rigidity.
Reaction of a bromoethanone intermediate with a substituted triazolopyrimidine-thiol.
Use of triethylamine as a base in ethanol under inert conditions .
Propiedades
IUPAC Name |
2-(4-phenylphenyl)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7O/c36-25(19-21-11-13-23(14-12-21)22-7-3-1-4-8-22)33-15-17-34(18-16-33)27-26-28(30-20-29-27)35(32-31-26)24-9-5-2-6-10-24/h1-14,20H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIOTIBVXFNDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone , with the molecular formula and a molecular weight of approximately 475.56 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the coupling of biphenyl derivatives with triazole and piperazine moieties. The structural complexity is reflected in its diverse pharmacophoric groups which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of triazole and piperazine exhibit significant anticancer properties. Specifically, compounds similar to 2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone have been shown to inhibit cell proliferation in various cancer cell lines.
Key Findings:
- IC50 Values : In vitro studies reported IC50 values of less than 25 μM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
- Mechanism : The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Research Insights:
- Compounds with similar structures have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing growth inhibition zones ranging from 14–17 mm .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 17 |
| Bacillus subtilis | 14 |
Study 1: Anticancer Properties
In a recent study published in MDPI, derivatives containing triazole rings exhibited potent anti-proliferative effects against MCF-7 cells. The study highlighted that modifications at the phenyl position significantly enhanced activity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial activity of triazole-linked compounds where it was found that specific substitutions on the piperazine ring improved efficacy against E. coli and S. aureus .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the triazolopyrimidine core, piperazine linker, or ethanone moiety. These variations influence physicochemical properties, bioactivity, and pharmacokinetics. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Triazolopyrimidine-Piperazine Derivatives
*Estimated based on structural similarity to .
Key Findings:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., fluorine in ’s compound) improve metabolic stability and target binding .
- Bulkier groups (e.g., benzyl in ) enhance interactions with hydrophobic protein pockets but may reduce solubility .
Piperazine Linker Flexibility :
- The piperazine moiety enables conformational flexibility, critical for accommodating diverse binding sites (e.g., ATP pockets in kinases) .
Phenoxy or methoxyphenoxy substituents () introduce hydrogen-bonding capabilities, aiding solubility .
Synthetic Challenges :
- Reactions involving electron-deficient triazolopyrimidine cores (e.g., 3-phenyl) may require optimized conditions (e.g., TBTU/HOBt coupling in ) to achieve high yields .
Research Implications
- Drug Development : The target compound’s biphenyl group positions it as a candidate for oncology targets (e.g., tyrosine kinases), while analogs with polar substituents () may optimize pharmacokinetics.
- Structural Analysis : Crystallographic studies using SHELX software () could resolve conformational preferences of these compounds, aiding rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
